molecular formula C14H16N4O2 B15113925 4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B15113925
M. Wt: 272.30 g/mol
InChI Key: ULZOHQZUSRCXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a morpholine ring and a cyano group, which provides specific chemical and biological properties

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C14H16N4O2/c15-8-11-12(2-1-5-16-11)18-6-7-20-13(9-18)14(19)17-10-3-4-10/h1-2,5,10,13H,3-4,6-7,9H2,(H,17,19)

InChI Key

ULZOHQZUSRCXCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(N=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.